molecular formula C11H11ClO5 B12839068 Dimethyl 2-(2-chlorophenoxy)malonate

Dimethyl 2-(2-chlorophenoxy)malonate

Cat. No.: B12839068
M. Wt: 258.65 g/mol
InChI Key: VNFZAVJKBASDBC-UHFFFAOYSA-N
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Description

Dimethyl 2-(2-chlorophenoxy)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a chlorophenoxy group attached to the malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(2-chlorophenoxy)malonate can be synthesized through several methods. One common approach involves the reaction of dimethyl malonate with 2-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(2-chlorophenoxy)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Malonates: Resulting from nucleophilic substitution.

    Carboxylic Acids: Formed through hydrolysis.

    Substituted Acetic Acids: Produced via decarboxylation.

Scientific Research Applications

Dimethyl 2-(2-chlorophenoxy)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-(2-chlorophenoxy)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form an enolate, which can then participate in nucleophilic substitution reactions. The enolate intermediate is highly reactive and can form carbon-carbon bonds with electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(2-chlorophenoxy)malonate is unique due to the presence of the 2-chlorophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The position of the chlorine atom on the phenoxy ring can influence the compound’s reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C11H11ClO5

Molecular Weight

258.65 g/mol

IUPAC Name

dimethyl 2-(2-chlorophenoxy)propanedioate

InChI

InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-6-4-3-5-7(8)12/h3-6,9H,1-2H3

InChI Key

VNFZAVJKBASDBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)OC1=CC=CC=C1Cl

Origin of Product

United States

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